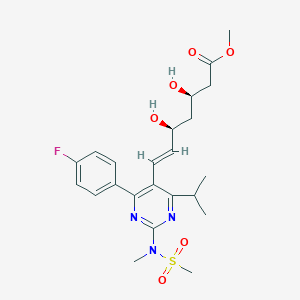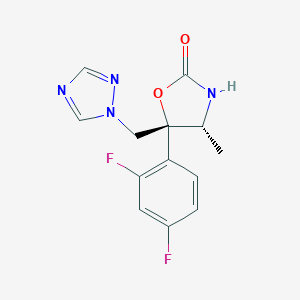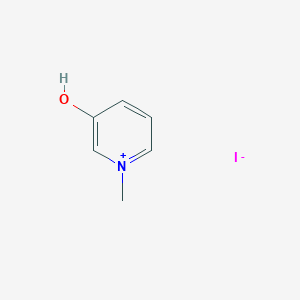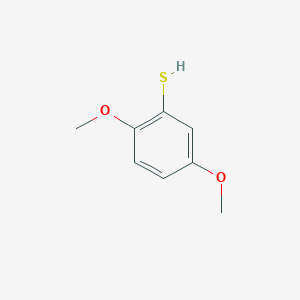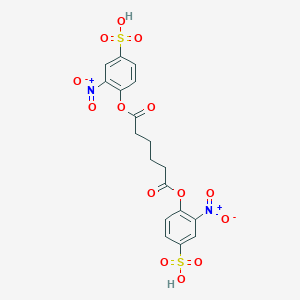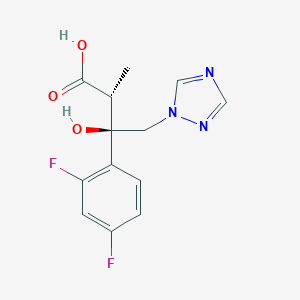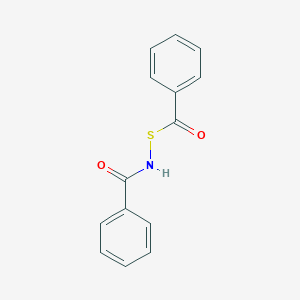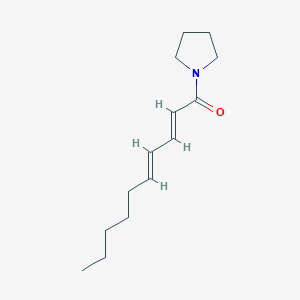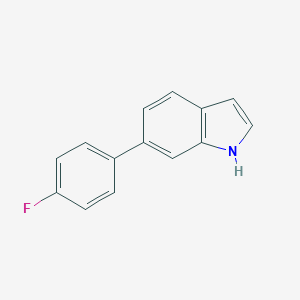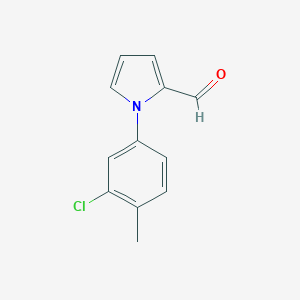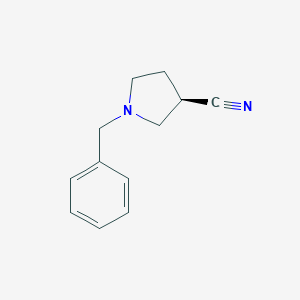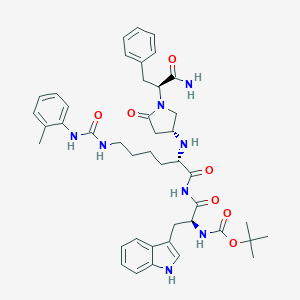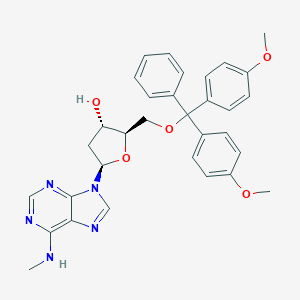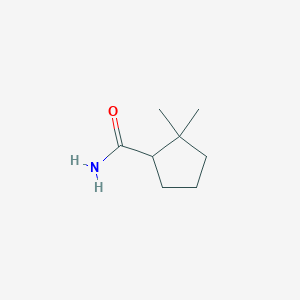
2,2-Dimethylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylcyclopentane-1-carboxamide, also known as DMCPA, is a cyclic amide that has been widely studied for its potential applications in various fields. This compound is of particular interest to scientists due to its unique properties and potential uses in scientific research. In
Mécanisme D'action
The mechanism of action of 2,2-Dimethylcyclopentane-1-carboxamide is not yet fully understood, but it is believed to act as a nucleophile in various chemical reactions. 2,2-Dimethylcyclopentane-1-carboxamide has been shown to participate in a variety of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.
Effets Biochimiques Et Physiologiques
2,2-Dimethylcyclopentane-1-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a potentially useful compound for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2-Dimethylcyclopentane-1-carboxamide is its versatility in chemical reactions. It has been shown to be an effective building block for the synthesis of various compounds, and its potential use as a chiral auxiliary makes it a valuable tool in asymmetric synthesis. However, one of the main limitations of 2,2-Dimethylcyclopentane-1-carboxamide is its high cost, which may limit its widespread use in scientific research.
Orientations Futures
There are many potential future directions for research on 2,2-Dimethylcyclopentane-1-carboxamide. One area of interest is the development of more cost-effective synthesis methods for 2,2-Dimethylcyclopentane-1-carboxamide. Additionally, further studies on the biochemical and physiological effects of 2,2-Dimethylcyclopentane-1-carboxamide could provide valuable insights into its potential applications in various fields. Finally, the use of 2,2-Dimethylcyclopentane-1-carboxamide as a chiral auxiliary in asymmetric synthesis could be further explored, potentially leading to the development of new and more efficient synthesis methods for chiral compounds.
Conclusion
In conclusion, 2,2-Dimethylcyclopentane-1-carboxamide is a unique and versatile compound with potential applications in various fields of scientific research. Its synthesis method has been well studied, and it has been shown to be non-toxic and non-carcinogenic. Although it is currently limited by its high cost, further research on 2,2-Dimethylcyclopentane-1-carboxamide could lead to the development of more cost-effective synthesis methods and new applications in the future.
Méthodes De Synthèse
2,2-Dimethylcyclopentane-1-carboxamide can be synthesized through a variety of methods, including the reaction of cyclopentanone with dimethylamine and acetic anhydride, as well as the reaction of cyclopentanone with dimethylamine and paraformaldehyde. These methods have been well studied and have been found to be effective in producing high-quality 2,2-Dimethylcyclopentane-1-carboxamide.
Applications De Recherche Scientifique
2,2-Dimethylcyclopentane-1-carboxamide has been extensively studied for its potential applications in scientific research. One of the main applications of 2,2-Dimethylcyclopentane-1-carboxamide is in the field of organic chemistry, where it is used as a building block for the synthesis of various compounds. 2,2-Dimethylcyclopentane-1-carboxamide has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
2,2-dimethylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVHZOKJMCMKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

